Ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of iodine and ester functionalities in this compound makes it a valuable intermediate for various synthetic applications.
Preparation Methods
The synthesis of ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 2-aminopyridine with an appropriate α-bromoketone or α-chloroketone to form the imidazo[1,2-a]pyridine core.
Esterification: The carboxylate group is introduced via esterification, typically using ethyl alcohol in the presence of an acid catalyst.
Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.
Coupling Reactions: The ester group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.
Chemical Biology: The compound is used in the development of chemical probes to study biological pathways and molecular interactions.
Material Science: It is employed in the synthesis of functional materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and ester group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate: Lacks the iodine atom, resulting in different reactivity and biological activity.
2-ethyl-6-chloroimidazo[1,2-a]pyridine: Contains a chlorine atom instead of iodine, which affects its chemical properties and applications.
The presence of the iodine atom in this compound makes it unique, offering distinct reactivity and potential for further functionalization.
Properties
IUPAC Name |
ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IN2O2/c1-3-16-11(15)9-6-14-5-8(12)4-7(2)10(14)13-9/h4-6H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKDLTYUKVBKHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=C(C2=N1)C)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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